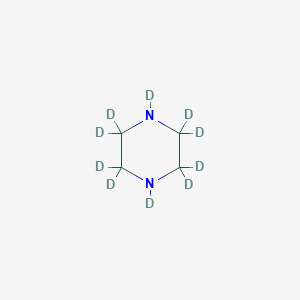
Piperazine-D10
説明
Piperazine-D10 is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 96.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Piperazine-D10, like its parent compound Piperazine, primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
This compound interacts with its primary targets, the GABA receptors, by binding directly and selectively to them . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The action of this compound affects the GABAergic pathway . By binding to the GABA receptors, this compound disrupts the normal functioning of these receptors, leading to the paralysis of the worms. The downstream effects of this disruption include the expulsion of the parasites from the host body .
Pharmacokinetics
Upon entry into the systemic circulation, this compound, like Piperazine, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of flaccid paralysis in worms . This is achieved through the disruption of normal nerve function, which is brought about by this compound’s interaction with the GABA receptors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and alter its effects.
特性
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-YQMDOBQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678652 | |
| Record name | (~2~H_10_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-61-4 | |
| Record name | (~2~H_10_)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was piperazine-D10 chosen as an intercalate in this study?
A1: The study focused on understanding the arrangement and dynamics of different organic molecules within the layers of graphite and graphite oxide. This compound, along with other deuterated organic molecules like ethylenediamine-d4 and tetrahydrofuran-d8, was chosen as a representative diamine molecule. Using deuterated compounds allowed the researchers to employ solid-state 2H NMR to study the mobility and orientation of these intercalates within the graphite galleries [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


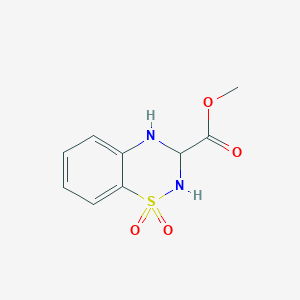
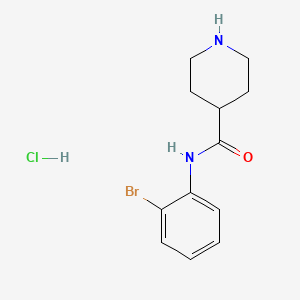
![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)
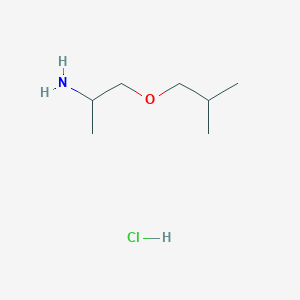
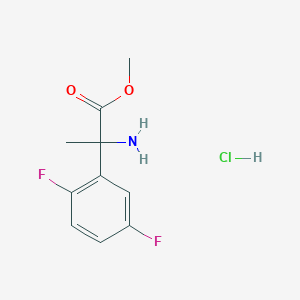
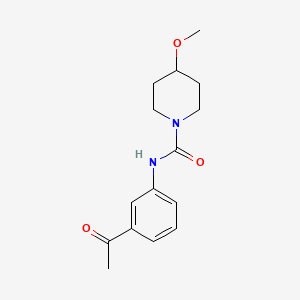
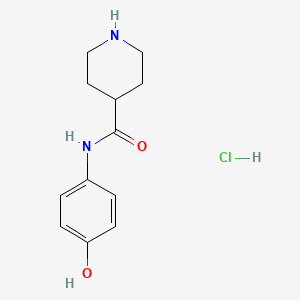
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)
![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
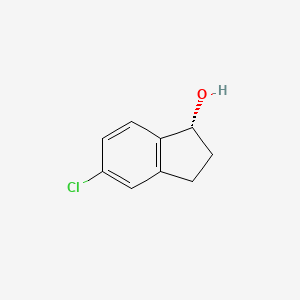
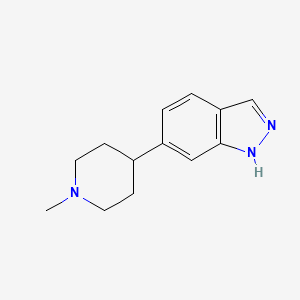
![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
